

Molecular structure of 3-Fluoro-5-hydroxy-4-methylbenzoic acid

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Compound of Interest

Compound Name: 3-Fluoro-5-hydroxy-4-methylbenzoic acid

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An In-Depth Technical Guide to the Molecular Structure of **3-Fluoro-5-hydroxy-4-methylbenzoic acid**: A Predictive and Analog-Based Analysis

Abstract

3-Fluoro-5-hydroxy-4-methylbenzoic acid is a substituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. The specific arrangement of its functional groups—a fluorine atom, a hydroxyl group, and a methyl group—on the benzoic acid framework is poised to impart unique physicochemical and biological properties.^[1] Due to the limited availability of direct experimental data for this specific isomer, this technical guide provides a comprehensive analysis of its molecular structure using predictive methods and comparative data from structurally related analogs. We will explore its physicochemical properties, propose a viable synthetic strategy, and present a detailed predictive characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The Role of Substituted Benzoic Acids in Drug Discovery

Substituted benzoic acids are privileged scaffolds in modern drug discovery. The introduction of specific functional groups onto the aromatic ring allows for the fine-tuning of a molecule's

properties to enhance its therapeutic potential.

- Fluorine Substitution: The incorporation of a fluorine atom can significantly increase metabolic stability by blocking sites of oxidative metabolism. It also alters the acidity (pK_a) of nearby functional groups and can enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2]
- Hydroxyl and Carboxyl Groups: These groups are primary points for hydrogen bonding, a critical interaction for molecular recognition at a biological target's active site. They also influence the compound's solubility and pharmacokinetic profile.
- Methyl Group: The methyl group provides steric bulk and can modulate the compound's lipophilicity, influencing its ability to cross cell membranes and its fit within a receptor's binding pocket.

The unique combination of these groups in **3-Fluoro-5-hydroxy-4-methylbenzoic acid** makes it a promising intermediate for developing novel therapeutics, particularly in areas like enzyme inhibition and antimicrobial research.[1]

Physicochemical and Structural Properties

The fundamental properties of **3-Fluoro-5-hydroxy-4-methylbenzoic acid** dictate its behavior in chemical and biological systems.

Molecular Structure

Below is the two-dimensional structure of the molecule, illustrating the substitution pattern on the benzoic acid core.

Caption: 2D Structure of **3-Fluoro-5-hydroxy-4-methylbenzoic acid**.

Quantitative Data Summary

The following table summarizes the key computed and known properties of the molecule.

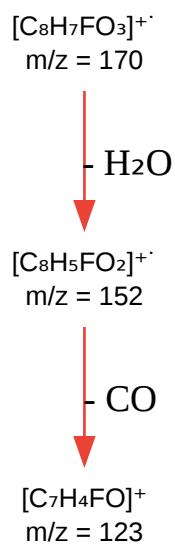
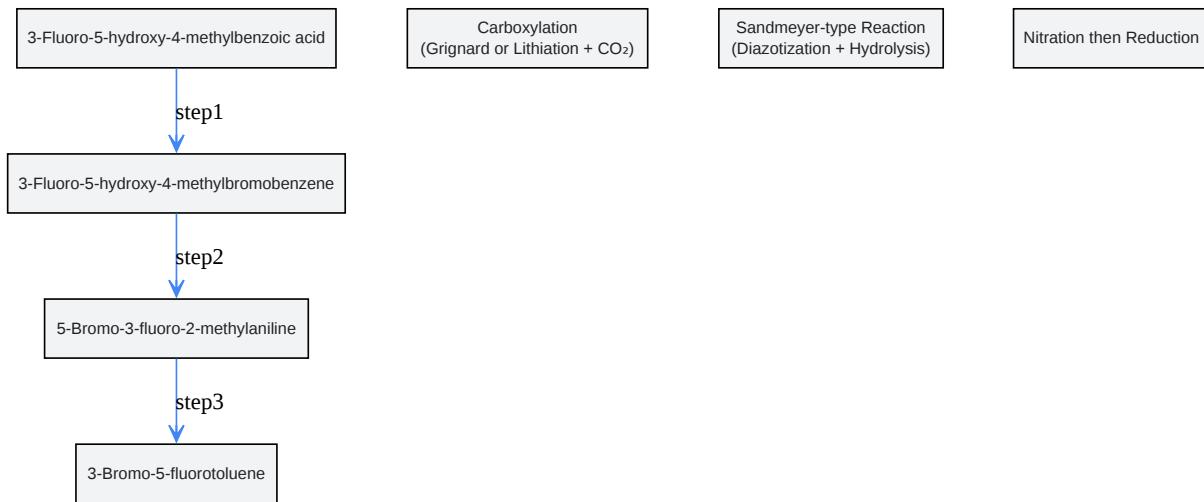
Property	Value	Source
Molecular Formula	C ₈ H ₇ FO ₃	[1]
Molecular Weight	170.14 g/mol	Calculated
CAS Number	887267-08-5	[1]
Appearance	White to light yellow powder (Predicted)	[3]
Topological Polar Surface Area (TPSA)	57.53 Å ² (Predicted)	N/A
logP (Octanol-Water Partition)	1.85 (Predicted)	N/A
Hydrogen Bond Donors	2	Calculated
Hydrogen Bond Acceptors	3	Calculated

Proposed Synthesis Strategy

While specific synthesis protocols for **3-Fluoro-5-hydroxy-4-methylbenzoic acid** are not widely published, a logical synthetic route can be devised from commercially available starting materials, drawing on established organometallic and aromatic substitution reactions.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the carboxyl group, suggesting a carboxylation reaction as a key final step. The fluoro and hydroxyl groups can be installed via electrophilic aromatic substitution and diazotization/hydrolysis sequences, respectively.



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References

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